molecular formula C16H12N4O3S B2455982 N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 1251615-21-0

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No. B2455982
CAS RN: 1251615-21-0
M. Wt: 340.36
InChI Key: XIPZGKDGRGLNPA-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The aromaticity of thiazole is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A significant area of research for compounds related to N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide is in the synthesis of novel molecules with antimicrobial properties. For instance, the study by Gilani et al. (2011) synthesized novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives, showing moderate to good antimicrobial activity against various bacterial and fungal strains (Gilani et al., 2011).

Antioxidant Properties

Another area of focus is the antioxidant properties of related compounds. Ahmad et al. (2012) synthesized two series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which were found to possess moderate to significant radical scavenging activity, suggesting potential for antioxidant applications (Ahmad et al., 2012).

Anticancer Activity

There is also interest in the anticancer potential of benzothiazole derivatives. Ravinaik et al. (2021) designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were evaluated for anticancer activity against several cancer cell lines, showing moderate to excellent potency (Ravinaik et al., 2021).

Corrosion Inhibition

Benzothiazole derivatives, including those structurally similar to the compound , have been evaluated for their corrosion inhibitory effects. Hu et al. (2016) investigated the corrosion inhibition efficiency of benzothiazole derivatives against steel in an HCl solution, demonstrating high inhibition efficiencies and suggesting potential applications in protecting metals from corrosion (Hu et al., 2016).

Future Directions

The future directions in the field of thiazole research could involve the synthesis of new thiazole derivatives with enhanced biological activities. The inhibitory concentrations of the newly synthesized molecules could be compared with the standard reference drugs .

properties

IUPAC Name

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c1-8-5-11(9(2)22-8)15-19-20-16(23-15)18-14(21)10-3-4-12-13(6-10)24-7-17-12/h3-7H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPZGKDGRGLNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide

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